2-Naphthyl myristate

Descripción

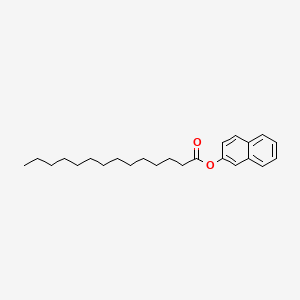

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-2-yl tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(25)26-23-19-18-21-15-13-14-16-22(21)20-23/h13-16,18-20H,2-12,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXBZIJSNMVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222952 |

Source

|

| Record name | 2-Naphthylmyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7262-80-8 |

Source

|

| Record name | 2-Naphthyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7262-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylmyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007262808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7262-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylmyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTU94A0B1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthyl Myristate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl myristate, also known as naphthalen-2-yl tetradecanoate, is a synthetic ester compound. It is formed from the condensation of the fatty acid, myristic acid, and 2-naphthol.[1] This molecule serves as a valuable tool in biochemical and diagnostic assays, primarily as a chromogenic substrate for the detection and quantification of carboxylesterase activity.[2][3][4][5] Upon enzymatic cleavage by carboxylesterases, this compound releases 2-naphthol. This product can then be coupled with a diazonium salt to produce a colored azo dye, allowing for spectrophotometric measurement of enzyme activity. Alternatively, the released 2-naphthol can be detected by its fluorescence. This guide provides an in-depth overview of the chemical properties, synthesis, purification, and application of this compound in experimental settings.

Core Chemical Properties

This compound is a white to light yellow crystalline powder at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7262-80-8 | |

| Molecular Formula | C₂₄H₃₄O₂ | |

| Molecular Weight | 354.5 g/mol | |

| IUPAC Name | naphthalen-2-yl tetradecanoate | |

| Synonyms | Myristic Acid 2-Naphthyl Ester, 2-Naphthyl tetradecanoate, beta-Naphthyl myristate | |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 65.0 to 68.0 °C | |

| Purity | >97.0% (GC) | |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

General Synthesis of this compound (Esterification)

Materials:

-

Myristic acid

-

2-Naphthol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, hexane, or a solvent-free system)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature control and stirring

Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve myristic acid and 2-naphthol in an appropriate molar ratio (e.g., 1:1 or with a slight excess of one reactant) in the chosen organic solvent. If a solvent-free system is used, the reactants are melted together.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction scale.

-

Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.

-

Reaction Conditions: Heat the mixture to an optimized temperature (typically between 40-70°C for enzymatic reactions) with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Enzyme Removal: Once the reaction has reached completion, the immobilized enzyme can be easily removed by filtration for potential reuse.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

Caption: Enzymatic synthesis of this compound.

General Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. A multi-step purification process is necessary to achieve high purity.

Materials:

-

Crude this compound

-

Organic solvent (e.g., ethanol, isopropanol)

-

Aqueous washing solutions (e.g., dilute sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Activated carbon (for decolorization)

-

Filtration apparatus

Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent.

-

Aqueous Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted myristic acid, followed by a brine solution to remove water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Decolorization: Filter off the drying agent and treat the solution with activated carbon to remove colored impurities.

-

Filtration: Filter the solution to remove the activated carbon.

-

Crystallization: Concentrate the filtrate and allow the purified this compound to crystallize, possibly by cooling the solution.

-

Final Drying: Collect the crystals by filtration and dry them under vacuum.

Caption: General purification workflow for this compound.

Carboxylesterase Activity Assay

This protocol describes a general method for determining carboxylesterase activity using this compound as a substrate.

Materials:

-

This compound (substrate)

-

Fast Blue RR salt or a similar diazonium salt (coupling agent)

-

Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Spectrophotometer

Methodology:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or ethanol) and then dilute it in the assay buffer.

-

Coupling Agent Solution: Prepare a fresh solution of the diazonium salt in the assay buffer.

-

Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, the substrate solution, and the coupling agent solution.

-

Enzyme Addition: Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Measurement: Immediately place the sample in a spectrophotometer and measure the increase in absorbance at a wavelength appropriate for the specific azo dye formed (e.g., around 500-600 nm). The measurement can be taken kinetically over a period of time or as an endpoint reading after a fixed incubation period.

-

Calculation: The rate of the reaction (change in absorbance per unit time) is proportional to the carboxylesterase activity in the sample. A standard curve using known concentrations of 2-naphthol can be used to quantify the amount of product formed.

Caption: Principle of the chromogenic carboxylesterase assay.

Signaling Pathways and Biological Role

Currently, there is no evidence to suggest that this compound has a direct role in biological signaling pathways. Its utility in research and diagnostics is primarily as a synthetic substrate that, upon enzymatic action, produces a detectable signal. It is a tool to probe the activity of carboxylesterases, which are enzymes involved in the metabolism of a wide range of endogenous and xenobiotic compounds. Therefore, its application is in the characterization of enzyme function and in screening for inhibitors or activators of carboxylesterases, which can be relevant in drug development and toxicology studies.

Conclusion

This compound is a well-characterized chemical compound with established utility as a chromogenic substrate for carboxylesterase activity. The provided protocols, while generalized, offer a solid foundation for its synthesis, purification, and use in a laboratory setting. For researchers and professionals in drug development, this compound represents a valuable reagent for the study of esterase enzymes and the screening of potential therapeutic agents that may interact with them. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast blue RR salt [himedialabs.com]

- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Naphthyl Myristate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a key substrate in enzymatic research. The document details its chemical structure, physicochemical properties, and applications, with a focus on its use in experimental assays.

Core Concepts: Structure and Formula

This compound, also known as naphthalen-2-yl tetradecanoate, is an ester formed from the condensation of myristic acid and 2-naphthol.[1] Its chemical structure consists of a naphthalene ring system linked to the 14-carbon saturated fatty acid, myristate, through an ester bond.

Chemical Formula: C₂₄H₃₄O₂

Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | naphthalen-2-yl tetradecanoate | PubChem |

| CAS Number | 7262-80-8 | TCI Chemicals[2] |

| Molecular Formula | C₂₄H₃₄O₂ | Biosynth[3] |

| Molecular Weight | 354.54 g/mol | Biosynth[3] |

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | TCI Chemicals[2] |

| Melting Point | 65.0 to 68.0 °C | TCI Chemicals |

| Purity | >97.0% (GC) | TCI Chemicals |

| Solubility | Soluble in chloroform (very faint turbidity) | TCI Chemicals |

| Storage | Store at <-15°C, protect from light | Biosynth |

Experimental Protocols

Proposed Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of this compound based on standard esterification procedures.

Materials:

-

Myristic acid

-

2-Naphthol

-

Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous organic solvent (e.g., toluene or dichloromethane)

-

Pyridine (optional, as a base)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation (if using thionyl chloride): In a round-bottom flask, dissolve myristic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain myristoyl chloride.

-

Esterification: Dissolve the myristoyl chloride (or myristic acid if using an acid catalyst) and 2-naphthol in an anhydrous organic solvent. If using an acid catalyst, add a catalytic amount of sulfuric acid. If starting from myristoyl chloride, the addition of a base like pyridine can be beneficial to scavenge the HCl byproduct.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60°C) for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Proposed Purification of this compound

This protocol outlines a general method for the purification of the synthesized this compound.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Chromatography: Pack a chromatography column with silica gel slurried in hexane.

-

Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (a mixture of hexane and ethyl acetate) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Carboxylesterase Activity Assay

This compound serves as a chromogenic and fluorogenic substrate for carboxylesterases. The enzymatic hydrolysis of this compound releases 2-naphthol, which can be detected and quantified.

Principle:

Carboxylesterase hydrolyzes the ester bond in this compound, releasing myristic acid and 2-naphthol. The liberated 2-naphthol can be detected in two ways:

-

Chromogenic Detection: In the presence of a diazonium salt (e.g., Fast Blue B salt), 2-naphthol forms a colored azo dye that can be quantified spectrophotometrically.

-

Fluorogenic Detection: 2-naphthol is a fluorescent compound, and its release can be monitored using a fluorometer.

Materials:

-

This compound solution (dissolved in an appropriate organic solvent like DMSO and then diluted in buffer)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Assay buffer (e.g., phosphate buffer, pH 7.0-8.0)

-

Diazo Blue B (Fast Blue B salt) solution (for chromogenic detection)

-

Trichloroacetic acid (TCA) or other stop solution

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Setup: In a microplate well, add the assay buffer and the enzyme source.

-

Initiation: Start the reaction by adding the this compound substrate solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination: Stop the reaction by adding a stop solution like TCA.

-

Detection:

-

Chromogenic: Add the Diazo Blue B solution and incubate for color development. Measure the absorbance at the appropriate wavelength (e.g., 540-600 nm).

-

Fluorogenic: Measure the fluorescence of the liberated 2-naphthol at an excitation wavelength of ~330 nm and an emission wavelength of ~410 nm.

-

-

Quantification: Calculate the enzyme activity based on a standard curve of 2-naphthol.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Principle of carboxylesterase activity detection using this compound.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound has inherent biological activity or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a synthetic substrate for the detection and characterization of carboxylesterase activity. The biological effects observed in assays using this compound are attributable to the activity of the enzyme on the substrate, leading to the release of the detectable 2-naphthol moiety.

References

The Synthesis of 2-Naphthyl Myristate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Naphthyl myristate (naphthalen-2-yl tetradecanoate), a valuable chromogenic substrate for carboxylesterase and other lipolytic enzymes.[1][2][3] This document outlines the core principles of its synthesis, focusing on established esterification methodologies. Detailed experimental protocols, key physicochemical properties, and characterization techniques are presented to aid researchers in the successful laboratory-scale production and validation of this compound.

Introduction

This compound is a synthetic ester formed from the condensation of 2-naphthol and myristic acid.[4] Its primary application in research and diagnostics lies in its role as a chromogenic substrate. Upon enzymatic cleavage by carboxylesterases or lipases, 2-naphthol is released. This liberated 2-naphthol can then be coupled with a diazonium salt to produce a distinct azo dye, allowing for the colorimetric detection and quantification of enzyme activity.[1] Furthermore, the fluorescent properties of 2-naphthol enable fluorometric assays. Given its utility, a reproducible and well-characterized synthesis is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | naphthalen-2-yl tetradecanoate | PubChem |

| Synonyms | 2-Naphthyl tetradecanoate, beta-Naphthyl myristate | PubChem |

| CAS Number | 7262-80-8 | PubChem |

| Molecular Formula | C₂₄H₃₄O₂ | PubChem |

| Molecular Weight | 354.53 g/mol | Biosynth |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Melting Point | 64.0 °C | Biosynth |

| Boiling Point | 473.10 °C | Biosynth |

| Storage | Store at -20°C, protect from light | GoldBio |

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an ester linkage between 2-naphthol and myristic acid. Several standard esterification methods can be employed. Below are two detailed protocols for common and effective approaches: the Steglich esterification and an adaptation of the Schotten-Baumann reaction.

Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under neutral conditions and at room temperature, minimizing side reactions.

-

Reagent Preparation: In a round-bottom flask, dissolve myristic acid (1 equivalent) and 2-naphthol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification: The filtrate is then washed sequentially with dilute hydrochloric acid (e.g., 1M HCl) to remove unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any remaining myristic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Method 2: Schotten-Baumann Reaction using Myristoyl Chloride

This method involves the acylation of 2-naphthol with myristoyl chloride (the acid chloride of myristic acid) under basic conditions. The Schotten-Baumann reaction is a robust method for the synthesis of esters from phenols.

-

Reagent Preparation: Dissolve 2-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) in a flask. This deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium 2-naphthoxide.

-

Acylation: To the vigorously stirred, cooled (ice bath) solution of sodium 2-naphthoxide, add myristoyl chloride (1 equivalent) dropwise.

-

Reaction: Continue vigorous stirring for 15-30 minutes after the addition is complete. A solid precipitate of this compound will form.

-

Work-up: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any remaining sodium hydroxide and sodium chloride. Further washing with a cold, dilute acid solution may be beneficial.

-

Final Product: The crude ester is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (64.0 °C). A sharp melting point range is indicative of high purity.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹ and bands corresponding to the aromatic naphthalene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the naphthalene ring, as well as signals for the aliphatic protons of the myristate chain.

-

¹³C NMR will show a characteristic signal for the ester carbonyl carbon around 170 ppm, in addition to signals for the aromatic and aliphatic carbons.

-

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (354.53 g/mol ).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Enzymatic Cleavage of this compound

This compound is not known to be involved in a specific signaling pathway. Its primary biological relevance is as a substrate for hydrolytic enzymes. The diagram below illustrates this enzymatic reaction.

Conclusion

The synthesis of this compound can be readily achieved in a laboratory setting using standard esterification techniques such as the Steglich esterification or the Schotten-Baumann reaction. Careful execution of the synthesis and purification steps, followed by thorough characterization, will ensure a high-purity product suitable for its intended applications in enzyme assays. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and validate this important chemical tool.

References

Navigating the Solubility Landscape of 2-Naphthyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthyl myristate, the ester of 2-naphthol and myristic acid, is a lipophilic, solid compound with applications as a chromogenic substrate in enzyme assays.[1][2] Its utility in various experimental and formulation contexts is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, alongside detailed experimental protocols for its determination. Due to a scarcity of published quantitative data, this guide also presents predicted solubility characteristics based on chemical structure and offers a generalized methodology for researchers to ascertain precise solubility values in their solvents of interest.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| IUPAC Name | naphthalen-2-yl tetradecanoate | [3] |

| Molecular Formula | C24H34O2 | [3][4] |

| Molecular Weight | 354.53 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 65.0 to 68.0 °C |

Solubility of this compound

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data is not widely published.

Qualitative and Predicted Solubility

While quantitative data is lacking, some qualitative information is available. Additionally, the solubility can be predicted based on the principle of "like dissolves like." The molecule possesses a large, nonpolar myristate tail and a bulky, aromatic naphthyl group, suggesting poor solubility in polar solvents and good solubility in nonpolar and some polar aprotic solvents.

| Solvent | Predicted Solubility | Rationale and Observations |

| Chloroform | Soluble | A product specification sheet notes "very faint turbidity," suggesting high solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Likely Soluble | As a polar aprotic solvent, it is expected to solubilize the ester. |

| Ethanol | Moderately Soluble | The long alkyl chain may limit solubility in this polar protic solvent. |

| Methanol | Sparingly Soluble | Higher polarity compared to ethanol is likely to decrease solubility further. |

| Water | Insoluble | The hydrophobic nature of the molecule would preclude solubility in water. |

| Hexanes/Heptane | Soluble | The long myristate chain should facilitate solubility in nonpolar aliphatic solvents. |

| Toluene | Soluble | The aromatic naphthyl group should promote solubility in this aromatic solvent. |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, the following generalized protocol for the isothermal shake-flask method is provided.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

The following diagram illustrates the logical flow of this experimental protocol.

Application: Chromogenic Substrate Assay

This compound is primarily used as a chromogenic substrate for carboxylesterases. The enzyme hydrolyzes the ester bond, releasing 2-naphthol. The liberated 2-naphthol can then be coupled with a diazonium salt to form an azo dye, which can be quantified colorimetrically.

The signaling pathway for this assay is depicted below.

Conclusion

While specific quantitative solubility data for this compound remains elusive in published literature, this guide provides researchers with the necessary tools to navigate its use. By understanding its chemical properties, leveraging the provided qualitative and predictive solubility information, and employing the detailed experimental protocol, scientists and drug development professionals can effectively determine the solubility in their specific solvent systems. This foundational data is critical for the successful design of enzyme assays, formulation development, and other research applications involving this compound.

References

An In-depth Technical Guide to the Physical Properties of beta-Naphthyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of beta-Naphthyl myristate (also known as 2-Naphthyl myristate). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and analysis. This document includes quantitative physical data, standardized experimental protocols, and a visualization of its application in biochemical assays.

Core Physical and Chemical Properties

Beta-Naphthyl myristate is the ester formed from the condensation of myristic acid and 2-naphthol.[1] Its identity and key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | naphthalen-2-yl tetradecanoate | [1] |

| Synonyms | This compound, β-Naphthyl myristate | [1] |

| CAS Number | 7262-80-8 | [1] |

| Molecular Formula | C₂₄H₃₄O₂ | [1] |

| Molecular Weight | 354.5 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 65.0 - 68.0 °C | |

| Solubility | Soluble in chloroform. Insoluble in water. |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties of beta-Naphthyl myristate.

Melting Point Determination

Objective: To determine the temperature range over which the solid beta-Naphthyl myristate transitions into a liquid.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of dry beta-Naphthyl myristate crystalline powder is finely crushed. The powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a digital melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially (e.g., 10-15 °C per minute) to approach the expected melting point.

-

Approximately 15-20 °C below the anticipated melting point (around 45 °C), the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has completely liquefied is recorded as the final melting point.

-

The melting point is reported as a range from the onset to the final temperature.

-

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of beta-Naphthyl myristate in various solvents.

Methodology: Visual Saturated Solution Method

-

Solvent Selection: A panel of solvents is selected, including water, ethanol, and chloroform.

-

Qualitative Assessment:

-

To a test tube containing 1 mL of the selected solvent, a small, precisely weighed amount (e.g., 10 mg) of beta-Naphthyl myristate is added.

-

The mixture is vortexed or agitated for a set period (e.g., 60 seconds) at a controlled temperature (e.g., 25 °C).

-

The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered "soluble" under these conditions. If it remains undissolved, it is deemed "insoluble" or "sparingly soluble."

-

-

Quantitative Assessment (for soluble compounds):

-

A known volume (e.g., 5 mL) of the solvent is placed in a vial at a constant temperature.

-

Small, pre-weighed increments of beta-Naphthyl myristate are added to the solvent.

-

After each addition, the mixture is stirred until the solute is fully dissolved before the next increment is added.

-

The process is continued until a saturated solution is achieved (i.e., a slight excess of solid solute remains undissolved after prolonged agitation).

-

The total mass of the dissolved solute is used to calculate the solubility in units such as mg/mL or mol/L.

-

Application in Enzyme Assays

Beta-Naphthyl myristate serves as a valuable chromogenic substrate for detecting and quantifying the activity of carboxylesterases. The enzymatic hydrolysis of the ester bond releases 2-naphthol, which can then react with a diazonium salt (like Fast Blue B) to produce a colored azo dye. The intensity of the color is proportional to the amount of 2-naphthol released and thus to the enzyme's activity.

Carboxylesterase Activity Assay Workflow

References

2-Naphthyl Myristate as a Fluorogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a valuable fluorogenic substrate for the detection and characterization of esterase and lipase activity. This document outlines the core principles of its application, detailed experimental protocols, and its relevance in various research and drug development contexts.

Introduction

This compound is a synthetic ester formed from 2-naphthol and myristic acid.[1][2] It serves as a substrate for a variety of hydrolytic enzymes, primarily carboxylesterases and lipases.[1][3] The utility of this compound in biochemical assays stems from its fluorogenic nature. The intact molecule is non-fluorescent; however, upon enzymatic cleavage, it releases 2-naphthol, a compound that exhibits strong fluorescence. This property allows for the continuous and sensitive monitoring of enzyme activity.

The enzymatic hydrolysis of this compound yields myristic acid and 2-naphthol. The liberated 2-naphthol can be quantified by its fluorescence, providing a direct measure of enzyme kinetics. This substrate is particularly useful for high-throughput screening of enzyme inhibitors and for characterizing the activity of purified enzymes or enzymes in complex biological samples.

Physicochemical and Fluorescence Properties

A summary of the key physicochemical and fluorescence properties of this compound and its fluorescent product, 2-naphthol, is presented below.

| Property | This compound | 2-Naphthol |

| Synonyms | β-Naphthyl myristate, Myristic acid 2-naphthyl ester | Naphthalen-2-ol, beta-Naphthol |

| Molecular Formula | C₂₄H₃₄O₂ | C₁₀H₈O |

| Molecular Weight | 354.53 g/mol | 144.17 g/mol |

| Appearance | White to light yellow crystalline powder | Colorless to yellow crystalline solid |

| Storage Conditions | Store at -20°C, protected from light. | Store at room temperature. |

| Fluorescence | Non-fluorescent | Fluorescent |

| Excitation Wavelength | N/A | ~330 nm |

| Emission Wavelength | N/A | ~415 nm (can vary with solvent and pH) |

Enzymology and Applications

This compound is a substrate for several classes of hydrolytic enzymes, making it a versatile tool in various fields of research and drug development.

Carboxylesterases (CES)

Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs with ester or amide linkages. The two major human carboxylesterases are CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities.

-

CES1: Primarily found in the liver, CES1 is responsible for the metabolism of numerous drugs, such as the activation of the anticoagulant prodrug dabigatran etexilate and the inactivation of the antiplatelet agent clopidogrel.

-

CES2: Predominantly expressed in the small intestine, CES2 is involved in the activation of anticancer prodrugs like CPT-11 (irinotecan).

The development of selective CES inhibitors is an active area of research, as these compounds could be co-administered with CES-metabolized drugs to modulate their pharmacokinetic profiles, either to enhance efficacy or reduce toxicity. This compound can be employed in high-throughput screening campaigns to identify novel CES inhibitors.

Lipases

Lipases are enzymes that catalyze the hydrolysis of fats (lipids). They are essential for the digestion, transport, and processing of dietary lipids. Dysregulation of lipase activity is implicated in various pathological conditions, including obesity, metabolic syndrome, and cancer.

-

Pancreatic Lipase: A key enzyme in the digestion of dietary triglycerides. Inhibition of pancreatic lipase, for instance by the drug orlistat, is a therapeutic strategy for weight management.

-

Intracellular Lipases: Enzymes like adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MAGL) are involved in the mobilization of stored fats and the generation of signaling molecules. These enzymes are emerging as therapeutic targets in cancer, where altered lipid metabolism is a hallmark of malignancy.

Fluorogenic substrates like this compound are valuable for studying lipase activity and for the discovery of novel lipase inhibitors with therapeutic potential.

Experimental Protocols

The following sections provide a generalized protocol for a fluorometric enzyme assay using this compound. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme and experimental setup.

Preparation of Reagents

-

Assay Buffer: The choice of buffer will depend on the optimal pH for the enzyme of interest. A common starting point is a phosphate or Tris-based buffer at a physiologically relevant pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound Stock Solution: Due to its hydrophobicity, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate, tissue homogenate) in a suitable buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

-

2-Naphthol Standard Solution: To generate a standard curve for quantifying the amount of product formed, prepare a stock solution of 2-naphthol in the same organic solvent as the substrate.

Fluorometric Assay Procedure

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) if known, or determined through substrate titration experiments. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.

-

Set up the reaction in a 96-well black microplate. For each reaction, add the assay buffer, the this compound working solution, and any potential inhibitors or test compounds.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 415 nm. Record readings at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the initial linear phase.

-

Include appropriate controls:

-

No-enzyme control: To measure the rate of non-enzymatic hydrolysis of the substrate.

-

No-substrate control: To measure the background fluorescence of the enzyme and other components.

-

Positive control: A known active enzyme to ensure the assay is working correctly.

-

Inhibitor control: A known inhibitor of the enzyme to validate the assay for screening purposes.

-

Data Analysis

-

Subtract the background fluorescence (from the no-enzyme or no-substrate control) from the fluorescence readings of the reactions.

-

Plot the fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Generate a 2-naphthol standard curve by plotting the fluorescence intensity of known concentrations of 2-naphthol. This curve can be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (e.g., µmol/min).

-

For enzyme kinetics studies, perform the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

For inhibitor screening, calculate the percentage of inhibition for each test compound compared to a vehicle control. For potent inhibitors, determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Data Presentation

While specific kinetic parameters for this compound with various esterases and lipases are not widely reported in the literature, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.

| Enzyme | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Carboxylesterase 1 | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |

| Carboxylesterase 2 | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |

| Pancreatic Lipase | Sus scrofa | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |

| Monoacylglycerol Lipase | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a fluorogenic substrate.

Caption: Enzymatic cleavage of this compound.

Caption: A typical workflow for a fluorometric enzyme assay.

Caption: Role of carboxylesterases in prodrug activation.

Caption: Simplified lipase signaling pathway in cancer.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the measurement of carboxylesterase and lipase activity. Its application extends from basic enzyme characterization to high-throughput screening for the identification of novel therapeutic agents. This guide provides the fundamental knowledge and a practical framework for the utilization of this compound in a research and drug development setting. The successful application of this substrate will aid in elucidating the roles of esterases and lipases in health and disease and will facilitate the discovery of new drugs targeting these important enzyme classes.

References

An In-depth Technical Guide to the Safety of Myristic Acid 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and physicochemical data for Myristic Acid 2-Naphthyl Ester (CAS No. 7262-80-8). The information has been compiled from Safety Data Sheets (SDS) and chemical databases to assist researchers in performing risk assessments and ensuring safe laboratory handling.

Myristic acid 2-naphthyl ester, also known as 2-naphthyl myristate, is a tetradecanoate ester used in biochemical research, notably as a chromogenic substrate for carboxylesterase. Despite its application, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Safety Data Sheets from multiple suppliers consistently report a lack of comprehensive hazard data.

GHS Hazard Identification and Classification

According to Safety Data Sheets compliant with Regulation (EC) No 1272/2008, Myristic acid 2-naphthyl ester does not meet the criteria for classification in any hazard class[1][2].

-

GHS Pictograms: None

-

Signal Word: No signal word

-

Hazard Statements: None

-

Precautionary Statements: None

While not officially classified as hazardous, standard safe laboratory practices should always be observed when handling this or any chemical for which toxicological data is incomplete.

Physicochemical Information

The following table summarizes the key physical and chemical properties of Myristic acid 2-naphthyl ester. A significant portion of quantitative data is not available in published safety literature.

| Property | Data | Source(s) |

| Chemical Formula | C₂₄H₃₄O₂ | [1][2][3] |

| Molecular Weight | 354.53 g/mol | |

| CAS Number | 7262-80-8 | |

| Appearance | White to slightly pale yellow crystal/powder | |

| Melting Point | 67 °C | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Solubility in Water | No data available | |

| Vapor Pressure | No data available | |

| Relative Density | No data available |

Toxicological Data

A critical finding is the absence of quantitative toxicological data for Myristic acid 2-naphthyl ester. Safety Data Sheets from multiple suppliers explicitly state that this information is unavailable, and one supplier notes, "Caution! The toxicological properties of this substance have not been thoroughly investigated". Researchers must handle this compound with the understanding that its potential health effects are unknown.

| Toxicological Endpoint | Data | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the safety assessment of Myristic acid 2-naphthyl ester are not available in the public domain, which is consistent with the lack of toxicological data. However, should such studies be undertaken, they would typically follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For example, an acute oral toxicity study would likely be conducted according to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This protocol involves administering the substance to fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. Observations for signs of toxicity are made for at least 14 days.

Safe Handling and Exposure Control

Given the absence of toxicity data, a cautious approach to handling is required. The following workflow outlines a logical process for risk assessment and control when working with Myristic acid 2-naphthyl ester.

Recommended Exposure Controls:

| Control Type | Recommendation | Source(s) |

| Engineering Controls | Handle in a well-ventilated place. Use a local exhaust or closed system to prevent direct exposure. | |

| Eye/Face Protection | Wear safety glasses with side shields. A face shield may be required depending on the situation. | |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber). | |

| Skin and Body Protection | Wear protective clothing and boots as required by the specific laboratory procedure. | |

| Respiratory Protection | If dust or aerosol is generated, use a dust respirator. Follow local and national regulations. |

First Aid Measures

In case of accidental exposure, follow these first aid guidelines.

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest. Get medical advice if you feel unwell. | |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | |

| Ingestion | Rinse mouth. Get medical advice if you feel unwell. |

Storage and Stability

-

Storage Conditions: Keep container tightly closed. Store in a cool, dark place. A recommended storage temperature is below 15°C.

-

Chemical Stability: Stable under normal conditions.

-

Incompatible Materials: Store away from oxidizing agents.

-

Hazardous Decomposition Products: No data available.

References

An In-depth Technical Guide to 2-Naphthyl Myristate for Esterase Activity Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-naphthyl myristate as a substrate for the detection of esterase activity. It covers the core principles of the assay, detailed experimental protocols for both quantitative analysis and histochemical staining, and the application of this methodology in research and drug development.

Introduction to Esterases and this compound

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, a reaction crucial for various physiological processes, including signal transduction and xenobiotic metabolism. Human carboxylesterases (hCE1 and hCE2), for instance, are key players in the metabolism of a wide range of ester-containing drugs and endogenous compounds like lipids.[1][2][3][4] The detection and quantification of esterase activity are therefore vital in drug discovery, toxicology, and diagnostics.

This compound (naphthalen-2-yl tetradecanoate) is a chromogenic and fluorogenic substrate used to detect the activity of carboxylesterases.[5] It is an ester formed from the condensation of myristic acid and 2-naphthol. The lipophilic nature of the myristate chain can facilitate its interaction with certain esterases.

Core Principle of Detection

The detection method is based on a two-step enzymatic and chemical reaction.

-

Enzymatic Hydrolysis: Esterase enzymes cleave the ester bond in this compound. This hydrolysis reaction releases myristic acid and, critically, 2-naphthol.

-

Signal Generation: The liberated 2-naphthol is the reporter molecule. It can be detected in two primary ways:

-

Chromogenic Detection: In the most common method, 2-naphthol is immediately coupled with a diazonium salt (e.g., Fast Blue BB, Fast Blue RR, or Fast Red TR) present in the reaction buffer. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity. The intensity of the color is proportional to the amount of 2-naphthol released and thus to the esterase activity.

-

Fluorogenic Detection: 2-Naphthol is intrinsically fluorescent, with an excitation peak around 331 nm and an emission peak at 354 nm. This property allows for a continuous, fluorescence-based assay to monitor esterase activity in real-time.

-

The overall reaction scheme is illustrated below.

Data Presentation

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | naphthalen-2-yl tetradecanoate | |

| Molecular Formula | C₂₄H₃₄O₂ | |

| Molecular Weight | 354.5 g/mol | |

| CAS Number | 7262-80-8 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 64.0 - 68.0 °C | |

| Storage Conditions | Store at -20°C, protect from light |

Comparative Kinetic Parameters

Specific kinetic data for this compound is not widely published. However, data from related substrates can provide a useful reference for carboxylesterase activity.

| Enzyme / Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Source Organism / Tissue | Reference |

| Carboxylesterase / Vinyl Acetate (olfactory) | 0.30 - 1.07 | 113 - 254 | - | - | Rat, Mouse (Nasal Mucosa) | |

| Carboxylesterase / Vinyl Acetate (respiratory) | 0.30 - 1.07 | 22 - 46 | - | - | Rat, Mouse (Nasal Mucosa) | |

| hCES1 / 2-Arachidonoylglycerol | 0.049 | - | 59 | 1.2 | Human (recombinant) | |

| hCES2 / 2-Arachidonoylglycerol | 0.046 | - | 43 | 0.93 | Human (recombinant) | |

| LmCesA1 / α-Naphthyl Acetate | 0.08 ± 0.01 | - | - | - | Locusta migratoria | |

| LmCesA1 / β-Naphthyl Acetate | 0.22 ± 0.03 | - | - | - | Locusta migratoria |

Note: '-' indicates data not provided in the source.

Experimental Protocols

The following are generalized protocols for using this compound. Optimization is recommended for specific enzymes, tissues, or cell types.

Protocol 1: Quantitative Spectrophotometric Assay

This protocol is for determining esterase activity in solution (e.g., cell lysates or purified enzyme preparations).

Materials:

-

This compound solution (e.g., 10 mM in acetone or DMSO)

-

Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

-

Diazonium salt solution (e.g., 1% w/v Fast Blue BB salt in water, freshly prepared and protected from light)

-

Enzyme preparation (cell lysate, tissue homogenate, or purified enzyme)

-

Microplate reader or spectrophotometer capable of reading at ~510-540 nm (wavelength depends on the diazonium salt used)

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture. For each 1 mL of final volume, combine:

-

950 µL of Assay Buffer

-

20 µL of this compound solution

-

30 µL of freshly prepared Diazonium salt solution

-

Vortex briefly to mix. Note: Some precipitation of the substrate may occur; ensure a homogenous suspension before dispensing.

-

-

Equilibrate: Pre-warm the reagent mix and the enzyme samples to the desired reaction temperature (e.g., 37°C).

-

Initiate Reaction: In a 96-well plate, add a suitable volume of the enzyme preparation (e.g., 10-50 µL) to each well. Include a negative control with buffer instead of the enzyme sample.

-

Add Reagent Mix: Add the reagent mix to each well to start the reaction (e.g., 150-190 µL to bring the final volume to 200 µL).

-

Measure Absorbance: Immediately place the plate in the microplate reader. Measure the absorbance at the appropriate wavelength (e.g., 510 nm for Fast Blue RR) kinetically over a period of 10-30 minutes, or as an endpoint reading after a fixed incubation time.

-

Calculate Activity: Determine the rate of change in absorbance (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law, provided a molar extinction coefficient for the specific azo dye is known.

Important Consideration: Some studies note that β-naphthyl esters, like this compound, may produce non-linear changes in absorbance in certain continuous spectrophotometric assays. Endpoint assays or careful validation of linearity are recommended.

Protocol 2: Histochemical Staining of Tissues/Cells

This protocol is for localizing esterase activity in cryosections or fixed cell preparations.

Materials:

-

Frozen tissue sections or fixed cell smears on glass slides

-

Fixative (e.g., Citrate-Acetone-Formaldehyde solution)

-

Incubation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

This compound solution (e.g., 10 mg/mL in acetone)

-

Diazonium salt (e.g., Fast Blue BB salt or Fast Red TR salt)

-

Counterstain (e.g., Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Fixation: Fix slides in a cold fixative solution for 30-60 seconds.

-

Rinse: Rinse the slides thoroughly with deionized water for 1-2 minutes. Do not allow slides to dry.

-

Prepare Incubation Solution: Prepare the solution immediately before use in a Coplin jar, protected from light. For approximately 40 mL:

-

40 mL of pre-warmed (37°C) Incubation Buffer

-

1 mL of this compound solution

-

40 mg of Diazonium salt (e.g., Fast Blue BB)

-

Mix well until the salt is dissolved. The solution may appear cloudy. Filter if necessary.

-

-

Incubation: Immerse the slides in the incubation solution. Incubate at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.

-

Rinse: Remove slides and rinse thoroughly in running deionized water for at least 2 minutes.

-

Counterstain (Optional): Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes to visualize cell morphology.

-

Final Rinse and Mounting: Rinse in tap water, air dry, and mount with an aqueous mounting medium.

-

Microscopy: Evaluate microscopically. Sites of esterase activity will appear as a colored precipitate (e.g., bright red or dark blue, depending on the diazonium salt used).

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urmc.rochester.edu [urmc.rochester.edu]

An In-depth Technical Guide to 2-Naphthyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a chromogenic substrate widely utilized in the detection and quantification of carboxylesterase activity. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in enzymatic assays, and includes a plausible enzymatic synthesis route.

Core Compound Properties

This compound, also known as naphthalen-2-yl tetradecanoate, is a key reagent in various biochemical assays. Its utility stems from the enzymatic release of 2-naphthol, which can then be coupled with a diazonium salt to produce a quantifiable colored azo dye.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Source |

| Molecular Weight | 354.53 g/mol | [1][2] |

| Molecular Formula | C₂₄H₃₄O₂ | [3] |

| CAS Number | 7262-80-8 | [3] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 65.0 to 68.0 °C | |

| Solubility | Very faint turbidity in Chloroform | |

| Purity (by GC) | >97.0% |

Enzymatic Activity Assay: A Chromogenic Approach

This compound serves as an effective substrate for the determination of carboxylesterase activity. The underlying principle of this assay is the enzymatic hydrolysis of the ester bond in this compound, which liberates 2-naphthol. The subsequent reaction of 2-naphthol with a diazonium salt, such as Fast Blue B or Fast Red TR, results in the formation of a distinctly colored azo dye. The intensity of this color, which is directly proportional to the amount of 2-naphthol released, can be quantified spectrophotometrically.

Experimental Workflow: Carboxylesterase Activity Assay

The following diagram illustrates the key steps in a typical chromogenic assay for determining carboxylesterase activity using this compound.

References

A Technical Guide to the Hydrolysis of 2-Naphthyl Myristate by Lipase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the synthetic substrate 2-naphthyl myristate by lipase. It details the underlying principles, experimental protocols, and data interpretation for researchers investigating lipase activity. This assay is a valuable tool for screening lipase inhibitors, characterizing enzyme kinetics, and assessing the potency of lipase-targeting therapeutics.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. Their roles in fat digestion, metabolism, and cell signaling make them significant targets in drug development for conditions such as obesity, pancreatitis, and cancer. The use of synthetic chromogenic or fluorogenic substrates is a common strategy for the in vitro characterization of lipase activity due to the relative simplicity and high-throughput nature of these assays.

This compound is a synthetic substrate for lipase. The enzymatic cleavage of the ester bond releases myristic acid and 2-naphthol. The liberated 2-naphthol can then react with a chromogenic coupling agent, such as a diazonium salt (e.g., Fast Blue B), to produce a colored adduct that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the lipase activity under appropriate assay conditions.

Principle of the Assay

The lipase-catalyzed hydrolysis of this compound is a two-step reaction in the context of a colorimetric assay.

-

Enzymatic Hydrolysis: Lipase hydrolyzes the ester linkage of this compound to yield myristic acid and 2-naphthol.

-

Colorimetric Detection: The released 2-naphthol rapidly couples with a diazonium salt, such as Fast Blue B, to form a stable, colored azo dye. The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the amount of 2-naphthol produced and thus to the lipase activity.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the execution of the lipase activity assay using this compound.

Reagent Preparation

-

Lipase Solution: Prepare a stock solution of the lipase to be assayed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal concentration of the enzyme should be determined empirically to ensure that the reaction rate is linear over the desired time course.

-

Substrate Stock Solution: Due to the poor aqueous solubility of this compound, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical concentration for the stock solution is 10-20 mM.

-

Assay Buffer: A phosphate buffer (100 mM, pH 7.0) is a suitable starting point for the assay. The optimal pH for a specific lipase may vary and should be determined experimentally.

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer. A typical concentration is 1-2 mM. This solution should be protected from light and used within a few hours of preparation.

-

Substrate Emulsion: For the assay, the this compound needs to be in an emulsified form to be accessible to the lipase. A common method is to use a detergent like Triton X-100 or gum arabic.

-

To a suitable volume of assay buffer, add Triton X-100 to a final concentration of 0.1-0.5% (v/v).

-

While vortexing or sonicating the buffer-detergent mixture, add the required volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1.3 mM).

-

Continue to vortex or sonicate until a stable, homogenous emulsion is formed.

-

Spectrophotometric Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays.

-

Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer

-

Substrate Emulsion

-

Fast Blue B Solution

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the lipase solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at a wavelength between 510 nm and 560 nm. The optimal wavelength should be determined by performing a spectral scan of the final colored product. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

Quantitative Data

The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is crucial for characterizing enzyme-substrate interactions and for evaluating the potency of inhibitors. These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Lipase Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Candida rugosa | 0.5 - 2.0 | 50 - 200 | 7.0 - 8.0 | 35 - 45 |

| Porcine Pancreas | 0.2 - 1.5 | 100 - 500 | 7.5 - 8.5 | 37 - 40 |

| Pseudomonas cepacia | 1.0 - 5.0 | 80 - 300 | 7.0 - 9.0 | 40 - 50 |

| Aspergillus niger | 2.0 - 8.0 | 20 - 100 | 5.5 - 7.0 | 30 - 40 |

Note: The kinetic parameters are highly dependent on the specific reaction conditions, including the type and concentration of detergent used for substrate emulsification.

Data Interpretation and Considerations

-

Substrate Specificity: The long myristate (C14) fatty acid chain makes this substrate relatively specific for true lipases, which preferentially hydrolyze water-insoluble substrates, as opposed to esterases, which are more active on water-soluble, short-chain esters.

-

Assay Linearity: It is essential to establish the range of enzyme concentrations and reaction times for which the assay is linear. At high enzyme concentrations or extended incubation times, substrate depletion or product inhibition can lead to a non-linear reaction rate.

-

Controls: Appropriate controls should be included in every experiment:

-

No-enzyme control: To account for any non-enzymatic hydrolysis of the substrate.

-

No-substrate control: To measure any background absorbance changes not related to the reaction.

-

-

Interfering Substances: Compounds that absorb light at the detection wavelength or that interfere with the coupling reaction between 2-naphthol and Fast Blue B can lead to erroneous results. Test compounds should be checked for such interference.

Conclusion

The assay for lipase activity using this compound as a substrate provides a robust and adaptable method for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key parameters outlined in this guide, scientists can obtain reliable and reproducible data on lipase kinetics and inhibition. This will aid in the discovery and characterization of novel therapeutics targeting this important class of enzymes.

2-Naphthyl Myristate (CAS 7262-80-8): An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a summary of the currently available technical information for 2-Naphthyl myristate, identified by the CAS number 7262-80-8. Despite a comprehensive search, detailed experimental data, in-depth signaling pathway information, and extensive quantitative metrics remain limited in publicly accessible scientific literature and databases. This guide, therefore, serves to consolidate the known information and highlight the areas where further research is required.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is critical for its handling, formulation, and application in a research setting.

| Property | Value |

| CAS Number | 7262-80-8 |

| Synonyms | Naphthalen-2-yl tetradecanoate |

| Molecular Formula | C24H34O2 |

| Molecular Weight | 354.5 g/mol |

Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general synthetic route can be proposed based on standard esterification reactions. The logical workflow for a typical synthesis and characterization process is outlined below.

Caption: General workflow for synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Information regarding the specific biological activity and signaling pathway interactions of this compound is not currently available in the reviewed literature. Based on its structure as a naphthyl ester, it could potentially be investigated for activities related to enzymatic hydrolysis by esterases or lipases. Such an interaction could release 2-naphthol and myristic acid, which have their own distinct biological effects.

A hypothetical signaling pathway involving enzymatic cleavage is depicted below. This diagram is speculative and intended to provide a conceptual framework for future research.

Caption: Hypothetical enzymatic processing of this compound.

Areas for Future Research